molecular formula C9H19ClN2S B1143070 Hcl-val-psi[CS-N]-pyrrolidide CAS No. 184360-54-1

Hcl-val-psi[CS-N]-pyrrolidide

Cat. No. B1143070
M. Wt: 222.77856
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Hcl-val-psi[CS-N]-pyrrolidide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a derivative of the neuropeptide substance P, which is involved in various physiological processes such as pain perception, inflammation, and mood regulation.

Scientific Research Applications

Hcl-val-psi[CS-N]-pyrrolidide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to selectively block the activity of neurokinin-1 (NK1) receptors, which are involved in the transmission of pain signals and the regulation of mood. This selective blocking activity makes Hcl-val-psi[CS-N]-pyrrolidide a potential candidate for the development of novel analgesic and antidepressant drugs.

Mechanism Of Action

Hcl-val-psi[CS-N]-pyrrolidide acts by binding to the NK1 receptors and preventing the activation of downstream signaling pathways. This blockade of NK1 receptors leads to a reduction in the transmission of pain signals and the regulation of mood. The selective blocking activity of Hcl-val-psi[CS-N]-pyrrolidide makes it a promising therapeutic agent for the treatment of chronic pain and depression.

Biochemical And Physiological Effects

Hcl-val-psi[CS-N]-pyrrolidide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the release of inflammatory mediators such as cytokines and chemokines, which are involved in the development of chronic pain and depression. Hcl-val-psi[CS-N]-pyrrolidide has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.

Advantages And Limitations For Lab Experiments

Hcl-val-psi[CS-N]-pyrrolidide has several advantages for lab experiments. It is highly selective for NK1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Hcl-val-psi[CS-N]-pyrrolidide is also stable and can be easily synthesized using SPPS techniques. However, one limitation of Hcl-val-psi[CS-N]-pyrrolidide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the use of Hcl-val-psi[CS-N]-pyrrolidide in scientific research. One potential direction is the development of novel analgesic and antidepressant drugs based on the selective blocking activity of Hcl-val-psi[CS-N]-pyrrolidide. Another direction is the exploration of the role of NK1 receptors in various physiological processes, such as inflammation and immune function. Additionally, the use of Hcl-val-psi[CS-N]-pyrrolidide in combination with other compounds may lead to the development of more effective therapies for chronic pain and depression.
Conclusion
Hcl-val-psi[CS-N]-pyrrolidide is a promising compound for scientific research due to its selective blocking activity of NK1 receptors. It has potential applications in the development of novel analgesic and antidepressant drugs and the exploration of the role of NK1 receptors in various physiological processes. Despite its low solubility in aqueous solutions, Hcl-val-psi[CS-N]-pyrrolidide has several advantages for lab experiments, such as its stability and ease of synthesis using SPPS techniques. Further research on Hcl-val-psi[CS-N]-pyrrolidide may lead to the development of more effective therapies for chronic pain and depression.

Synthesis Methods

Hcl-val-psi[CS-N]-pyrrolidide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the assembly of amino acids in a stepwise manner, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. The final product is obtained by removing the protective groups and purifying the peptide using high-performance liquid chromatography (HPLC).

properties

IUPAC Name

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXYFAHZOKLFNH-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=S)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718685
Record name (2S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hcl-val-psi[CS-N]-pyrrolidide

CAS RN

184360-54-1
Record name (2S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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